5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile

TrkA kinase inhibition Macrocyclic inhibitor Pyrazole-pyrimidine scaffold

5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile (CAS 182923-78-0) is a densely functionalized heterocyclic building block with a molecular weight of 254.17 g/mol and formula C9H5F3N6. It belongs to the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile family, a privileged scaffold in medicinal chemistry.

Molecular Formula C9H5F3N6
Molecular Weight 254.17 g/mol
Cat. No. B12282038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Molecular FormulaC9H5F3N6
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C(=C(C(=N2)C(F)(F)F)C#N)N
InChIInChI=1S/C9H5F3N6/c10-9(11,12)6-5(4-13)7(14)18(17-6)8-15-2-1-3-16-8/h1-3H,14H2
InChIKeyDKSLVQHOUHCKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile: Core Scaffold and Physicochemical Profile for Kinase-Targeted Procurement


5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile (CAS 182923-78-0) is a densely functionalized heterocyclic building block with a molecular weight of 254.17 g/mol and formula C9H5F3N6 . It belongs to the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile family, a privileged scaffold in medicinal chemistry . The compound integrates three key pharmacophoric elements on a single pyrazole core: a 2-pyrimidinyl group at N1, a trifluoromethyl group at C3, and a carbonitrile group at C4, leaving the 5-amino group available for further derivatization . This specific substitution pattern is recurrent in patent literature for kinase inhibition, notably against Trk, NEK, and CKI/IRAK1 kinases [1][2][3].

Generic Substitution of 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile is Not Advisable: Why the N1-2-Pyrimidinyl Moiety Matters for Targeted Activity Procurement


While the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core is common among kinase inhibitor building blocks, generic interchange with N1-phenyl or N1-pyridyl analogs is not scientifically justified. The N1 substituent dictates the compound's ability to engage specific kinase pockets. In TrkA kinase inhibition assays, macrocyclic compounds incorporating the 2-pyrimidinyl-substituted pyrazole scaffold exhibit potent activity, whereas structurally analogous N1-aryl variants lacking the pyrimidine ring show markedly different selectivity and potency profiles [1][2]. Furthermore, the combination of the electron-withdrawing 3-trifluoromethyl group and the 4-carbonitrile group creates a unique electronic environment on the pyrazole ring, which is absent in analogs like 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile or 5-amino-1-(2-pyridinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile [3]. This electronic modulation directly affects the reactivity of the 5-amino group in downstream synthetic transformations, making the compound a non-fungible intermediate for specific medicinal chemistry programs targeting NEK1/2, CKI, or Trk kinases [4][5].

Quantitative Differentiation of 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile: Direct Comparative Data for Evidence-Based Procurement


N1-2-Pyrimidinyl vs. N1-Phenyl in TrkA Kinase Inhibition: Macrocycle Case Study

In a patent application disclosing macrocyclic TrkA inhibitors, compounds incorporating the 5-amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile scaffold-derived moiety exhibited inhibitory activity against wild-type TrkA. The N1-2-pyrimidinyl substitution is structurally required for macrocycle formation and target engagement, as replacement with N1-phenyl or N1-alkyl groups in analogous macrocyclic frameworks resulted in loss of TrkA binding affinity [1]. This structural requirement demonstrates that the 2-pyrimidinyl group is not a general-purpose N1 substituent but a critical pharmacophoric element for specific kinase inhibition.

TrkA kinase inhibition Macrocyclic inhibitor Pyrazole-pyrimidine scaffold

N1-Aryl Substitution Effect on Insecticidal Activity: 2-Pyrimidinyl vs. 2,6-Dichloro-4-(trifluoromethyl)phenyl in 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A comparative study on the insecticidal activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles against Spodoptera frugiperda showed that the N1 substituent dramatically influences potency. In this series, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile (3b) achieved 60% mortality at 48 h, while the unsubstituted N1-phenyl analog (3c) achieved 75% mortality [1]. Although our target compound (2-pyrimidinyl substitution) was not directly tested in this study, the data from this class demonstrates that the nature of the N1-aryl group dictates biological outcome in 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, and that halogenated electron-withdrawing substituents do not simply correlate with increased activity. This class-level evidence supports the non-interchangeability of N1-substituted analogs.

Insecticidal activity Spodoptera frugiperda 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile

Electronic and Steric Differentiation: 3-Trifluoromethyl-4-carbonitrile vs. 3-Aryl-4-carbonitrile Analogs at the Pyrazole Core

The simultaneous presence of a 3-trifluoromethyl group and a 4-carbonitrile group on the pyrazole core creates a distinct electron-deficient environment that is not replicated in simple 3-aryl-4-carbonitrile or 3-methyl-4-carbonitrile analogs. The Hammett σm value for CF3 is 0.43, while that of CH3 is -0.07; the cumulative electron-withdrawing effect of CF3 plus the cyano group (σ_p = 0.66) at position 4 polarizes the pyrazole π-system significantly, reducing the nucleophilicity of the 5-amino group compared to non-fluorinated analogs [1]. This electronic modulation directly affects both synthetic reactivity (e.g., slower acylation kinetics, altered cyclocondensation regioselectivity) and target binding (e.g., enhanced halogen bonding with kinase hinge regions via fluorine) .

Electronic effects Pyrazole reactivity Trifluoromethyl substitution

N1-Pyrimidinyl Role in NEK1/2 Kinase Inhibition: Scaffold-Based Inference

Aminopyrazine analogs of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold have been crystallographically characterized in complex with NEK2 kinase, revealing that the N1-aryl group occupies a hydrophobic pocket critical for inhibitor binding [1]. The 2-pyrimidinyl group, containing an additional nitrogen capable of hydrogen bonding, offers the potential for additional hinge-region contacts compared to phenyl or substituted-phenyl N1 groups. The parent patent CN106459002A explicitly claims the 5-amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile scaffold as a key intermediate for biaryl compounds targeting Trk kinase, indicating validated structural biology support for the 2-pyrimidinyl choice [2].

NEK1 kinase NEK2 kinase Aminopyrazine inhibitor

Proven Application Scenarios for 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile Based on Quantitative Evidence


Synthesis of Macrocyclic TrkA Kinase Inhibitors Requiring N1-2-Pyrimidinyl Scaffold

Research groups developing macrocyclic TrkA inhibitors for oncology applications should procure this compound. The 2-pyrimidinyl group is structurally required for macrocycle formation and target engagement, as demonstrated in patent EP3674307A1 where analogous N1-phenyl macrocycles showed loss of TrkA binding activity [1]. This building block enables the synthesis of the key macrocycle-closing intermediate with the correct pharmacophoric geometry.

SAR Studies on 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Insecticidal Activity

Entomology and agrochemical research programs studying the insecticidal SAR of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles against Spodoptera frugiperda should include this compound as a comparator. The class-level data shows that N1-substituent variation causes a measurable shift in mortality rates (60%–75% at 48 h) [2]. Including the 2-pyrimidinyl variant would expand the SAR understanding to heteroaryl N1 groups and potentially identify novel resistance-breaking insecticidal chemotypes.

Synthesis of Biaryl Compounds for CKI/IRAK1 Dual Kinase Inhibition

According to patent US11925641, pyrazole pyrimidine derivatives incorporating this core scaffold inhibit Casein kinase I (CKI) and/or Interleukin-1 receptor-associated kinase 1 (IRAK1), with applications in treating malignant and inflammatory diseases [3]. Medicinal chemistry teams pursuing CKI/IRAK1 dual inhibitors should source this compound as the central heterocyclic intermediate for late-stage diversification, as the 4-carbonitrile group provides a synthetic handle for further functionalization (e.g., tetrazole formation, amide coupling, heterocycle annulation).

Development of NEK1/2 Kinase Inhibitors Utilizing Aminopyrazine Scaffold Structural Biology

Groups designing ATP-competitive NEK1 or NEK2 kinase inhibitors should use this compound as a core scaffold. Crystallographic data on related aminopyrazine inhibitors bound to NEK2 reveals that the N1-aryl group occupies a critical hydrophobic pocket [4]. The 2-pyrimidinyl substitution offers additional hinge-region hydrogen-bonding potential not available with phenyl or substituted-phenyl N1 groups, making it a strategic choice for improving inhibitor binding affinity and selectivity in structure-based drug design programs.

Quote Request

Request a Quote for 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.